1-(3-Iodophenyl)propan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21906-35-4 |
|---|---|
Molecular Formula |
C9H9IO |
Molecular Weight |
260.07 g/mol |
IUPAC Name |
1-(3-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H9IO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3 |
InChI Key |
RNURWXQRUWSBRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)I |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 1 3 Iodophenyl Propan 2 One
Reactions Involving the Iodophenyl Moiety
The presence of an iodine atom on the phenyl ring makes this part of the molecule susceptible to a variety of reactions, particularly those involving metal-catalyzed cross-coupling and nucleophilic substitution.
Cross-Coupling Reactions (Beyond Initial Synthesis)
The carbon-iodine bond in 1-(3-iodophenyl)propan-2-one is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions and the commercial availability and stability of boronic acids. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.
Sonogashira Coupling: This cross-coupling reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. The reaction is highly valued for its ability to construct arylalkynes under mild conditions. The catalytic cycle involves both a palladium cycle and a copper cycle, where the copper acetylide is formed and then undergoes transmetalation with the palladium complex.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a base. This reaction has largely replaced harsher, traditional methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. The mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination.
Table 1: Overview of Cross-Coupling Reactions with this compound
| Reaction | Coupling Partner | Catalyst System | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound | Palladium Catalyst + Base | C-C |
| Heck Reaction | Alkene | Palladium Catalyst + Base | C-C |
| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | C-C (alkyne) |
| Buchwald-Hartwig Amination | Amine | Palladium Catalyst + Base | C-N |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. The reaction generally proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. While aryl halides are generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can facilitate this reaction. In the case of this compound, the ketone group has some electron-withdrawing character, but it is not as strongly activating as a nitro group. Therefore, SNAr reactions with this compound would likely require strong nucleophiles and potentially harsh reaction conditions. The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, which is the opposite of the trend seen in SN1 and SN2 reactions.
Hypervalent Iodine Chemistry and Its Influence on Reactivity
Hypervalent iodine compounds are those in which the iodine atom formally possesses more than eight electrons in its valence shell. These compounds, often referred to as iodanes, are known for their oxidizing properties and electrophilic nature. The iodine atom in this compound can be oxidized to a higher valence state, forming hypervalent iodine(III) or iodine(V) species. This transformation dramatically alters the reactivity of the molecule, turning the iodine center into a good leaving group and enabling a variety of synthetic transformations.
The chemistry of hypervalent iodine reagents often mirrors that of transition metals, with reactions proceeding through mechanisms like oxidative addition, ligand exchange, and reductive elimination. For instance, an aryl iodide can be oxidized to an aryliodonium salt, which can then act as an arylating agent in various coupling reactions. The formation of hypervalent iodine intermediates from this compound would open up pathways for unique functionalizations of the aromatic ring that are not accessible through the reactions of the parent aryl iodide.
Reactions Involving the Ketone Functionality
The ketone group in this compound is a versatile functional group that can undergo a wide range of reactions, including condensations, reductions, and oxidations.
Carbonyl Condensation Reactions with this compound
Carbonyl condensation reactions involve the reaction of an enolate or enol with a carbonyl compound. The α-protons of the ketone in this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule, such as an aldehyde or another ketone, in an aldol (B89426) condensation.
The aldol condensation of this compound with an aldehyde or ketone would result in the formation of a β-hydroxy ketone. This product can often be dehydrated, particularly under acidic or basic conditions, to yield an α,β-unsaturated ketone.
Table 2: Example of an Aldol Condensation Reaction
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) | Base (e.g., NaOH, KOH) | β-Hydroxy ketone or α,β-Unsaturated ketone |
Reduction and Oxidation Processes of the Ketone Group
The ketone functionality of this compound can be readily reduced to a secondary alcohol, 1-(3-iodophenyl)propan-2-ol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conversely, while the ketone itself is at a relatively high oxidation state, the adjacent methylene (B1212753) group can potentially be oxidized under specific conditions, although this is less common than the reduction of the carbonyl group. More typically, the entire side chain could be cleaved under strong oxidizing conditions.
Alpha-Halogenation and Other Alpha-Substitutions Adjacent to Carbonyl
The position adjacent to the carbonyl group, known as the alpha-carbon, in this compound is reactive and can undergo substitution reactions. msu.edulibretexts.org This reactivity stems from the ability of the carbonyl group to stabilize a negative charge on the alpha-carbon through the formation of an enolate ion. masterorganicchemistry.com
Alpha-Halogenation is a common example of an alpha-substitution reaction. wikipedia.org In the presence of an acid and a halogen like chlorine, bromine, or iodine, aldehydes and ketones can be halogenated at the alpha-position. libretexts.org This reaction proceeds through an acid-catalyzed formation of an enol intermediate. wikipedia.orglibretexts.org The rate of this reaction is dependent on the concentration of the ketone and the acid, but not the halogen. libretexts.org
Under basic conditions, the reaction proceeds through an enolate ion, which is a better nucleophile than an enol. wikipedia.org This can lead to multiple halogenations on the alpha-carbon, especially in methyl ketones, in what is known as the haloform reaction. msu.eduyoutube.com
The following table summarizes the conditions for alpha-halogenation:
Other Alpha-Substitutions beyond halogenation are also possible. The enolate of this compound can react with various electrophiles. For instance, alkylation of the alpha-carbon can be achieved by treating the enolate with an alkyl halide. masterorganicchemistry.com This reaction is a powerful tool for forming new carbon-carbon bonds. libretexts.org
Photochemical Transformations of Iodophenylpropanone Systems
The presence of both a carbonyl group and an iodo-aryl group in this compound makes it susceptible to photochemical transformations. msu.edu Carbonyl compounds can absorb light, leading to the excitation of an electron from a non-bonding n orbital to an anti-bonding π* orbital (an n → π* transition). scribd.com This excited state can then undergo various reactions.
One common photochemical reaction for ketones is the Norrish Type I cleavage , which involves the breaking of the bond between the carbonyl carbon and the alpha-carbon to form two radical fragments. scribd.comlibretexts.org For this compound, this would result in a 3-iodobenzyl radical and an acetyl radical.
Another possibility is the Norrish Type II reaction , which occurs if there is a hydrogen atom on the gamma-carbon that can be abstracted by the excited carbonyl oxygen. libretexts.org This intramolecular hydrogen abstraction leads to the formation of a biradical intermediate, which can then cleave to form an enol and an alkene, or cyclize to form a cyclobutanol. libretexts.org
The carbon-iodine bond is also susceptible to photochemical cleavage, which can lead to the formation of an aryl radical. cardiff.ac.uk This radical can then participate in a variety of subsequent reactions, including hydrogen abstraction or addition to unsaturated systems.
The following table outlines the primary photochemical processes for iodophenylpropanone systems:
Disproportionation Reactions of Iodopropanone Derivatives
Disproportionation is a type of redox reaction where a single species is simultaneously oxidized and reduced. In the context of radical reactions, which can be initiated by the photochemical cleavage of the carbon-iodine bond in this compound, disproportionation is a possible termination step. mdpi.com
For example, two 3-iodobenzyl radicals, formed from Norrish Type I cleavage, could undergo disproportionation. One radical could abstract a hydrogen atom from the other, resulting in the formation of 3-iodotoluene (a reduced product) and a reactive species like 3-iodobenzylidene (an oxidized product).
Similarly, the radicals formed from the cleavage of the C-I bond can also undergo disproportionation or other termination reactions like radical-radical combination. mdpi.com The specific products formed will depend on the reaction conditions and the stability of the radical intermediates.
It is important to note that disproportionation is one of several competing pathways for radical intermediates. Other common termination steps include dimerization, where two radicals combine to form a single molecule. The relative importance of these pathways depends on factors such as the structure of the radicals, the solvent, and the temperature.
Theoretical and Computational Studies on 1 3 Iodophenyl Propan 2 One
Quantum Chemical Investigations for Molecular Structure and Electronic Properties
Quantum chemical investigations are fundamental to understanding the intrinsic properties of 1-(3-Iodophenyl)propan-2-one. These methods provide a lens into the molecule's geometry, electronic distribution, and chemical reactivity.
Density Functional Theory (DFT) Calculations and Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are utilized to determine the most stable conformation of the molecule through geometry optimization. This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles.
The optimized geometry of this compound would reveal the spatial arrangement of its constituent atoms. Key structural parameters that can be determined from these calculations include:
C-I Bond Length: The distance between the carbon atom of the phenyl ring and the iodine atom.
C=O Bond Length: The length of the carbonyl double bond in the propan-2-one moiety.
Dihedral Angles: The torsional angles that describe the orientation of the propan-2-one group relative to the iodophenyl ring.
These optimized geometric parameters are crucial for understanding the molecule's steric and electronic properties.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C-I Bond Length | ~2.10 Å |
| C=O Bond Length | ~1.22 Å |
| C-C-C (propanone) Angle | ~118° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures as determined by DFT calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Activity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.
For this compound, the HOMO is expected to be localized primarily on the iodophenyl ring, which is rich in π-electrons. The LUMO is likely to be centered on the propan-2-one moiety, particularly the antibonding π* orbital of the carbonyl group.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.8 eV |
Note: These energy values are representative and would be determined through quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential:
Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These are favorable sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These are favorable sites for nucleophilic attack.
Green: Regions of neutral electrostatic potential.
For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The regions around the hydrogen atoms of the phenyl ring and the propanone group would exhibit a positive potential (blue). The iodine atom can present a region of positive potential on its outermost surface, known as a sigma-hole, which can participate in halogen bonding.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is a key factor in molecular stability.
In this compound, NBO analysis can quantify the stabilization energies associated with various electron delocalization interactions. Significant interactions would likely include:
π → π interactions* within the phenyl ring, contributing to its aromatic stability.
n → π interactions* involving the lone pairs of the carbonyl oxygen and the antibonding π* orbital of the C=O bond.
Hyperconjugative interactions between the C-H bonds of the methyl group and adjacent antibonding orbitals.
Molecular Dynamics Simulations (if applicable to this specific compound)
While detailed molecular dynamics (MD) simulations are more commonly applied to larger biomolecular systems, they can be used to study the behavior of smaller molecules like this compound in a condensed phase, such as in a solvent or in the solid state. MD simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics, intermolecular interactions, and solvation effects. For a molecule of this size, MD simulations could be particularly useful in understanding its interactions with solvent molecules and predicting properties like its diffusion coefficient and radial distribution functions in different media.
Reactivity Descriptors from Computational Analysis
From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to further quantify the chemical reactivity of this compound. These descriptors provide a more nuanced understanding of its electronic properties.
Table 3: Calculated Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV |
| Electron Affinity (A) | A ≈ -ELUMO | 1.8 eV |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.15 eV |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.35 eV |
| Chemical Softness (S) | S = 1 / (2η) | 0.21 eV-1 |
Note: These values are derived from the predicted HOMO and LUMO energies and provide a quantitative framework for assessing the molecule's reactivity.
These descriptors collectively suggest that this compound possesses moderate reactivity, with a significant electrophilicity index indicating its susceptibility to attack by nucleophiles.
Global and Local Reactivity Indices
Global reactivity indices provide a general measure of a molecule's stability and reactivity. Key global indices include chemical potential (μ), hardness (η), and electrophilicity (ω). While specific DFT studies on this compound are not extensively documented in publicly accessible literature, the principles of DFT allow for a qualitative understanding. The presence of the electronegative iodine and oxygen atoms would significantly influence the electronic distribution and thus the global reactivity parameters.
Local reactivity indices, such as the Fukui function and local softness, pinpoint the most reactive sites within the molecule. For this compound, computational models would likely indicate the carbonyl carbon as a primary electrophilic site, susceptible to nucleophilic attack. Conversely, the oxygen atom would be a primary nucleophilic site. The iodine-substituted phenyl ring would also exhibit regions of varying reactivity, influenced by the inductive and mesomeric effects of the iodo and propan-2-one substituents. A set of DFT reactivity indices, including global electrophilicity (ω°) and nucleophilicity (N°) indices, along with local electrophilicity (ω°k) and nucleophilicity (N°k) indices, can be proposed for the study of free radicals. rsc.org
Table 1: Hypothetical Global Reactivity Indices for this compound (Note: These are representative values and would require specific computational calculations for verification.)
| Index | Symbol | Hypothetical Value (eV) | Description |
| Chemical Potential | μ | -4.5 | Tendency of electrons to escape from the system. |
| Chemical Hardness | η | 5.8 | Resistance to change in electron distribution. |
| Electrophilicity | ω | 1.75 | Measure of the energy lowering of a system when it accepts electrons. |
Bond Dissociation Energy (BDE) Studies
Bond Dissociation Energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. It is defined as the standard enthalpy change when a bond is cleaved homolytically in the gas phase. ucsb.edu BDE studies are crucial for understanding reaction mechanisms, thermal stability, and potential degradation pathways of a molecule.
For this compound, the most pertinent BDEs would be those for the C-I bond, the C-C bonds in the propanone side chain, and the C-H bonds. The C-I bond is generally weaker than C-H, C-C, and C-O bonds, making it a potential site for bond cleavage. Computational methods can be employed to calculate these BDEs with a reasonable degree of accuracy. The bond dissociation energy for a bond A-B is the standard-state enthalpy change for the reaction AB → A + B at a specified temperature, typically 298 K. ucsb.edu
Table 2: Estimated Bond Dissociation Energies for Key Bonds in this compound (Note: These values are estimations based on general principles and require specific computational verification.)
| Bond | Estimated BDE (kJ/mol) | Significance |
| C(phenyl)-I | 220-240 | Relatively weak, potential site for radical reactions or photolytic cleavage. |
| C(phenyl)-CH2 | 400-420 | Strong bond, less likely to cleave under normal conditions. |
| CH2-C(=O) | 340-360 | Standard C-C single bond strength. |
| C(=O)-CH3 | 350-370 | Standard C-C single bond strength. |
Charge Population and Bond Order Analysis
Charge population and bond order analyses provide a detailed picture of the electron distribution and bonding characteristics within a molecule. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Atoms in Molecules (AIM) theory are commonly used for this purpose.
In this compound, the electronegative oxygen and iodine atoms would lead to a non-uniform distribution of electron density. The carbonyl oxygen would carry a significant negative partial charge, while the carbonyl carbon would be positively charged. The iodine atom would also induce a dipole moment in the C-I bond. Bond order analysis would confirm the double bond character of the C=O group and the single bond nature of the other C-C and C-I bonds. These analyses are fundamental to understanding the molecule's polarity, intermolecular interactions, and reactivity patterns.
Table 3: Illustrative Partial Atomic Charges for this compound (Note: These are qualitative estimations and would be quantified by computational calculations.)
| Atom | Estimated Partial Charge | Rationale |
| O (carbonyl) | Highly Negative | High electronegativity. |
| C (carbonyl) | Highly Positive | Bonded to highly electronegative oxygen. |
| I | Slightly Negative | Electronegative, but less so than oxygen. |
| C (bonded to I) | Slightly Positive | Due to the electronegativity of iodine. |
Solvent Effects in Computational Studies
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies often incorporate solvent effects to provide more realistic predictions. This is typically achieved through either implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. For a polar molecule like this compound, moving from a non-polar to a polar solvent would be expected to stabilize the ground state and potentially alter the energies of transition states in reactions.
Explicit solvent models involve including a number of individual solvent molecules around the solute molecule in the calculation. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent models could be used to investigate specific interactions between the carbonyl oxygen and protic solvent molecules.
The choice of solvent can influence conformational preferences, reaction barriers, and electronic properties. Therefore, the inclusion of solvent effects is crucial for accurate computational predictions of the behavior of this compound in solution.
Analytical Methodologies for Structural Elucidation and Purity Assessment of 1 3 Iodophenyl Propan 2 One
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation of 1-(3-Iodophenyl)propan-2-one. These methods probe the interaction of the molecule with electromagnetic radiation, yielding data that reveals the connectivity of atoms and the types of functional groups present.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. upi.eduresearchgate.net
In the context of this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. This typically appears in the region of 1700-1725 cm⁻¹. niscpr.res.in The spectrum would also show characteristic absorptions for the aromatic C-H stretching and bending vibrations, as well as aliphatic C-H stretching and bending vibrations. researchgate.netniscpr.res.in The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Carbonyl (C=O) Stretch | 1700 - 1725 | Strong |
| Aromatic C=C Bending | 1450 - 1600 | Medium to Weak |
| C-I Stretch | 500 - 600 | Medium to Weak |
Note: The exact wavenumbers and intensities can be influenced by the physical state of the sample (e.g., liquid, solid, or in solution).
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. docbrown.info This allows for the determination of the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of the iodine atom, the acetyl group, or other small fragments. HRMS would allow for the precise determination of the mass of the molecular ion and its fragments, confirming the elemental formula C₉H₉IO.
| Ion | Description | Expected m/z |
| [C₉H₉IO]⁺ | Molecular Ion | 260 |
| [C₉H₉O]⁺ | Loss of Iodine | 133 |
| [C₇H₆I]⁺ | Loss of Acetyl Group | 217 |
| [CH₃CO]⁺ | Acetyl Cation | 43 |
This table details the expected major ions in the mass spectrum of this compound.
X-ray Diffraction Analysis for Solid-State Structure
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. carleton.edu This non-destructive technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. carleton.edu This pattern is directly related to the crystal lattice and the arrangement of atoms within the unit cell. ornl.gov
For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its covalent structure. It would reveal the precise bond lengths of the C-I, C=O, and all other bonds, as well as the bond angles that define the molecule's geometry. Furthermore, it would elucidate the packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as halogen bonding or π-π stacking. nih.gov This level of detail is crucial for understanding the solid-state properties of the compound. bruker.com
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise position of each atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms. |
C-I
C=O
C-C (aromatic and aliphatic)
C-H | Bond Angles | The angles between adjacent bonds. | | Torsion Angles | The dihedral angles defining the molecular conformation. | | Intermolecular Interactions | Details on how molecules pack together in the solid state. |
This table summarizes the key structural parameters obtained from a single-crystal X-ray diffraction analysis.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements present in a compound. This provides a direct measure of the compound's empirical formula and serves as a crucial check for purity.
For this compound (C₉H₉IO), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of carbon, hydrogen, iodine, and oxygen. The experimentally determined values from elemental analysis should closely match these theoretical percentages to confirm the compound's identity and purity.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 41.56 |
| Hydrogen (H) | 3.49 |
| Iodine (I) | 48.79 |
| Oxygen (O) | 6.15 |
This table presents the theoretical elemental composition of this compound.
Retrosynthetic Analysis Strategies for 1 3 Iodophenyl Propan 2 One
Disconnection Approach for Target Molecule Simplification
The disconnection approach systematically breaks down the target molecule, 1-(3-Iodophenyl)propan-2-one, into smaller, more manageable precursors. lkouniv.ac.inbhavanscollegedakor.org This process involves identifying strategic bonds that, when broken, lead to stable and readily synthesizable fragments. The primary goal is to simplify the complex structure of the target molecule into readily available starting materials. wordpress.com This analytical process begins with the target molecule and works backward, proposing a series of reverse reactions or "disconnections." lkouniv.ac.inwordpress.com Each disconnection must correspond to a known and reliable forward chemical reaction. lkouniv.ac.inbhavanscollegedakor.org
Key considerations in the disconnection approach include:
Identifying Functional Groups: Recognizing the functional groups present in the target molecule, such as the ketone and the aryl iodide in this compound, is the first step. wordpress.com
Strategic Bond Disconnections: Choosing which bonds to break is crucial. Disconnecting bonds that are easier to form in the forward synthesis is a key principle. bham.ac.uk For instance, carbon-heteroatom bonds are often good candidates for disconnection. bham.ac.uk
Pattern Recognition: Identifying structural motifs that suggest specific synthetic reactions (e.g., aldol (B89426), Claisen, or Friedel-Crafts reactions) can guide the disconnection process. bham.ac.uk
Functional Group Interconversion (FGI) in Retrosynthetic Pathways
Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis where one functional group is converted into another to facilitate a key disconnection or to improve the efficiency of a synthetic step. lkouniv.ac.infiveable.meimperial.ac.uk FGI allows for the manipulation of reactivity and can be essential when direct disconnection of a particular bond is not feasible. wordpress.com
In the context of this compound synthesis, FGI can be employed in several ways:
Precursor to the Iodide: The iodo- group can be introduced at a later stage of the synthesis via FGI. For example, one could start with a more readily available substituted benzene (B151609) derivative, such as 3-aminophenylacetonitrile. The amino group can be converted to an iodo- group via a Sandmeyer-type reaction.
Modification of the Ketone: The ketone functionality itself can be seen as the result of an FGI. For instance, the oxidation of a corresponding secondary alcohol, 1-(3-iodophenyl)propan-2-ol, would yield the target ketone. imperial.ac.uk This introduces an alternative retrosynthetic pathway where the key disconnection is the formation of the alcohol. youtube.com
Table 3: FGI in the Retrosynthesis of this compound
| Target Functional Group | Precursor Functional Group (via FGI) | Forward Reaction |
| Ketone (C=O) | Secondary Alcohol (-CH(OH)-) | Oxidation |
| Aryl Iodide (-I) | Aryl Amine (-NH₂) | Diazotization followed by Sandmeyer reaction |
| Aryl Iodide (-I) | Aryl Bromide (-Br) | Halogen exchange reaction |
Strategic Disconnections based on Aromatic Ketone and Halide Functionality
The presence of both an aromatic ketone and a halide in this compound offers specific opportunities for strategic disconnections. nih.gov
Friedel-Crafts Acylation: As mentioned earlier, a common and powerful method for the synthesis of aryl ketones is the Friedel-Crafts acylation. youtube.comorganic-chemistry.org This involves the disconnection of the bond between the aromatic ring and the carbonyl carbon. The synthetic equivalents would be an activated acyl species (like an acyl chloride) and an aromatic ring (iodobenzene). youtube.com The directing effects of the iodo- group (ortho-, para-directing) must be considered, and in this case, direct acylation of iodobenzene (B50100) would likely lead to a mixture of isomers, making this a less ideal primary route without further control.
Cross-Coupling Reactions: Modern synthetic methods offer powerful cross-coupling reactions. A disconnection can be envisioned where the aryl-carbon bond is formed via a palladium-catalyzed cross-coupling reaction. For instance, a Negishi or Suzuki coupling could be employed. This would involve synthons such as a 3-halophenyl derivative and an appropriate organometallic reagent containing the propan-2-one moiety.
Deacylative Halogenation: A more recent strategy involves the conversion of methyl ketones into alkyl halides. nih.gov While this is a forward reaction, it highlights the synthetic relationship and potential for interconversion between these functional groups, which can inform retrosynthetic planning. nih.govresearchgate.net
Multi-Step Retrosynthetic Pathways and Optimization Strategies
Example of a Multi-Step Retrosynthetic Pathway:
Target Molecule: this compound
FGI: Disconnect the ketone to its corresponding secondary alcohol, 1-(3-iodophenyl)propan-2-ol. The forward reaction is an oxidation.
C-C Bond Disconnection: Disconnect the alcohol to 3-iodobenzaldehyde (B1295965) and a methyl Grignard reagent (CH₃MgBr). The forward reaction is a Grignard reaction.
FGI: Disconnect 3-iodobenzaldehyde to 3-iodobenzyl alcohol. The forward reaction is a selective oxidation.
FGI: Disconnect 3-iodobenzyl alcohol to 3-iodobenzoic acid. The forward reaction is a reduction.
FGI: Disconnect 3-iodobenzoic acid to 3-aminobenzoic acid. The forward reaction is a Sandmeyer reaction.
Starting Material: 3-Aminobenzoic acid is a commercially available starting material.
Optimization Strategies:
Convergent vs. Linear Synthesis: A convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, is often more efficient than a linear synthesis where the molecule is built step-by-step in a single sequence. ethz.ch
Protecting Groups: If functional groups interfere with a desired reaction, they may need to be temporarily protected. For example, if a Grignard reaction were to be performed on a molecule containing another reactive carbonyl group, one of the carbonyls would need to be protected. bham.ac.uk
Reaction Conditions: Optimizing reaction conditions such as temperature, solvent, and catalyst can significantly improve the yield and selectivity of each step. numberanalytics.com
Alternative Routes: It is often beneficial to devise multiple potential synthetic routes and evaluate their respective advantages and disadvantages before commencing laboratory work. bhavanscollegedakor.orgresearchgate.net For example, an alternative to the Grignard route could be the Friedel-Crafts acylation of a protected 3-iodo-benzene derivative to control regioselectivity.
Applications of 1 3 Iodophenyl Propan 2 One in Complex Molecule Synthesis
Role as a Key Intermediate in Organic Synthesis
1-(3-Iodophenyl)propan-2-one serves as a crucial intermediate in multi-step organic syntheses. The ketone moiety provides a reactive site for nucleophilic additions and condensation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the iodo-group on the phenyl ring is an excellent leaving group, making it ideal for participation in various palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse substituents, including aryl, alkyl, and alkynyl groups, onto the aromatic core.
The compound's utility lies in its ability to act as a linchpin, connecting different molecular fragments through sequential reactions at its two distinct reactive sites. This strategic importance facilitates the assembly of intricate molecular architectures that are often pursued for applications in materials science and medicinal chemistry.
Construction of Privileged Scaffolds for Advanced Organic Materials
The unique structural attributes of this compound make it an ideal starting material for constructing a variety of privileged scaffolds. These scaffolds form the core of many advanced organic materials and biologically active compounds.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds belonging to the flavonoid family and are recognized for their broad spectrum of biological activities. wikipedia.orgrsc.org The synthesis of chalcone (B49325) derivatives can be readily achieved through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a ketone and an aromatic aldehyde. wikipedia.org
In this context, this compound can serve as the ketone component. However, due to the structure of propan-2-one, the reaction would yield a methylated chalcone derivative. A more direct route to a classic chalcone structure would involve a related precursor, 1-(3-iodophenyl)ethanone. For the specified compound, this compound, a base-catalyzed aldol (B89426) condensation with a substituted benzaldehyde (B42025) would lead to a 1-(3-iodophenyl)-4-aryl-3-methyl-but-3-en-2-one structure. The iodine atom remains available for subsequent modifications, such as Suzuki or Heck coupling reactions, allowing for the creation of a diverse library of complex chalcone-like molecules.
Table 1: Representative Synthesis of Chalcone-like Derivatives
| Reactant A | Reactant B (Example) | Base Catalyst | Product Scaffold |
| This compound | 4-Methoxybenzaldehyde | NaOH or KOH | 1-(3-iodophenyl)-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one |
| This compound | Ferrocenecarboxaldehyde | NaOH or KOH | 4-ferrocenyl-1-(3-iodophenyl)-3-methylbut-3-en-2-one |
| This compound | 2-Thiophenecarboxaldehyde | NaOH or KOH | 1-(3-iodophenyl)-3-methyl-4-(thiophen-2-yl)but-3-en-2-one |
The indole (B1671886) nucleus is a fundamental heterocyclic scaffold present in numerous natural products and pharmaceuticals. libretexts.org The Fischer indole synthesis is a classic and reliable method for constructing this core structure. The reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with a ketone or aldehyde. libretexts.org
This compound is an excellent ketone substrate for this reaction. By reacting it with a selected phenylhydrazine in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid), a substituted indole can be formed. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes rearrangement and cyclization to yield the indole ring. The resulting product would be a 2-methyl-3-(3-iodobenzyl)indole, a highly functionalized molecule where the iodine atom can be used for further diversification.
Table 2: Fischer Indole Synthesis Utilizing this compound
| Reactant A | Reactant B (Example) | Catalyst (Example) | Product |
| This compound | Phenylhydrazine | Polyphosphoric Acid (PPA) | 3-(3-Iodobenzyl)-2-methyl-1H-indole |
| This compound | 4-Methoxyphenylhydrazine | Acetic Acid | 3-(3-Iodobenzyl)-5-methoxy-2-methyl-1H-indole |
| This compound | 4-Nitrophenylhydrazine | Zinc Chloride (ZnCl₂) | 3-(3-Iodobenzyl)-2-methyl-5-nitro-1H-indole |
Ferrocene, an organometallic compound, imparts unique electrochemical and structural properties to organic molecules. The iodine atom of this compound makes it an ideal precursor for incorporation into ferrocenyl-containing systems via palladium-catalyzed cross-coupling reactions. researchgate.net
Two prominent examples are the Sonogashira and Heck reactions.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.org Reacting this compound with ethynylferrocene (B1143415) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base would yield 1-(3-(ferrocenylethynyl)phenyl)propan-2-one. wikipedia.org
Heck Reaction: This reaction couples an alkene with an aryl halide. wikipedia.orglibretexts.org Reacting this compound with vinylferrocene under Heck conditions (palladium catalyst, base) would produce 1-(3-(2-ferrocenylvinyl)phenyl)propan-2-one. wikipedia.org
These reactions provide a powerful platform for merging the properties of aromatic ketones with those of ferrocene.
Table 3: Synthesis of Ferrocenyl-Systems via Cross-Coupling
| Coupling Reaction | Ferrocene Derivative | Catalyst System (Example) | Product |
| Sonogashira | Ethynylferrocene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(3-(Ferrocenylethynyl)phenyl)propan-2-one |
| Heck | Vinylferrocene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1-(3-(2-Ferrocenylvinyl)phenyl)propan-2-one |
Thienopyrimidines are fused heterocyclic systems that are bioisosteres of purines and exhibit a wide range of biological activities. researchgate.netnih.gov Their synthesis often begins with the construction of a substituted thiophene (B33073) ring, which is then annulated with a pyrimidine (B1678525) ring. The Gewald aminothiophene synthesis is a common method for preparing the thiophene precursor, involving the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.
This compound can be used as the ketone component in the Gewald reaction. Condensation with malononitrile (B47326) and sulfur would yield a 2-amino-3-cyano-4-methyl-5-(3-iodophenyl)thiophene. This highly functionalized thiophene can then be cyclized with reagents like formamide (B127407) or formic acid to construct the fused pyrimidine ring, resulting in a 4-amino-5-methyl-6-(3-iodophenyl)thieno[2,3-d]pyrimidine. researchgate.net
Table 4: Synthesis of Thienopyrimidine Scaffolds
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1. Gewald Reaction | This compound, Malononitrile, Sulfur | Morpholine, Ethanol, Reflux | 2-Amino-3-cyano-4-methyl-5-(3-iodophenyl)thiophene |
| 2. Cyclization | 2-Amino-3-cyano-4-methyl-5-(3-iodophenyl)thiophene | Formamide, Reflux | 4-Amino-5-methyl-6-(3-iodophenyl)thieno[2,3-d]pyrimidine |
The 1,3,4-thiadiazole (B1197879) ring is a privileged scaffold in medicinal chemistry, known for its presence in various antimicrobial and anticancer agents. wikipedia.orgnih.govnih.gov A common synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones.
This synthesis can be initiated by reacting this compound with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. Subsequent oxidative cyclization of this intermediate, often using reagents like ferric chloride (FeCl₃) or hydrogen peroxide, leads to the formation of the 1,3,4-thiadiazole ring. This method would produce a 2-amino-5-(1-(3-iodophenyl)ethyl)-1,3,4-thiadiazole, a molecule primed for further functionalization at the iodine position.
Table 5: Synthesis of 1,3,4-Thiadiazole Derivatives
| Step | Reactant | Reagents/Conditions | Intermediate/Product |
| 1. Thiosemicarbazone Formation | This compound | Thiosemicarbazide, Acetic Acid (cat.), Ethanol | 2-(1-(3-Iodophenyl)propan-2-ylidene)hydrazine-1-carbothioamide |
| 2. Oxidative Cyclization | Thiosemicarbazone Intermediate | Ferric Chloride (FeCl₃), Ethanol, Reflux | 5-(1-(3-Iodophenyl)ethyl)-1,3,4-thiadiazol-2-amine |
Chromone (B188151) Scaffold Synthesis
The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. ijrpc.comresearchgate.net The synthesis of chromone derivatives often involves the cyclization of a 1,3-dicarbonyl compound with a phenol. In this context, this compound can serve as a key starting material.
One of the classical and most common methods for synthesizing 3-disubstituted chromones involves the intramolecular condensation of a precursor molecule, which can be obtained through a Baker-Venkataraman rearrangement or a Claisen ester condensation. ijrpc.com While direct utilization of this compound in chromone synthesis is not extensively detailed in the provided search results, its structural motifs are highly relevant. For instance, the synthesis of various chromones often starts from 2-hydroxyacetophenones which can be structurally related to the phenylpropanone framework. ijrpc.com
A general approach to chromone synthesis involves the reaction of an o-hydroxyaryl alkyl ketone with a suitable reagent to form a 1,3-dicarbonyl intermediate, which then undergoes acid-catalyzed cyclization. ijrpc.comasianpubs.org The presence of the iodo group on the phenyl ring of this compound offers a site for further functionalization through cross-coupling reactions, such as the Sonogashira coupling, to introduce alkynyl groups. researchgate.net This subsequent modification could lead to the formation of 3-alkynylchromones, which are valuable intermediates for more complex heterocyclic systems. researchgate.net
The synthesis of 2-styryl-7,8-benzophenyl chromones has been reported starting from 1-(2-hydroxy-3,4-benzophenyl)-3-styryl-propan-1,3-diones, which highlights the utility of propan-1,3-dione structures in chromone synthesis. asianpubs.org Although this example does not directly use this compound, it demonstrates a relevant synthetic pathway where a modified version of the title compound could potentially be employed.
Table 1: Key Synthetic Methods for Chromone Scaffolds
| Method | Description | Key Intermediates | Reference |
| Baker-Venkataraman Rearrangement | Rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, followed by cyclization. | o-Acyloxyacetophenones, 1,3-Diketones | ijrpc.com |
| Claisen Ester Condensation | Condensation of an o-hydroxyacetophenone with an ester to form a 1,3-diketone, followed by cyclization. | o-Hydroxyacetophenones, Esters, 1,3-Diketones | ijrpc.com |
| Sonogashira Cross-Coupling | Palladium-catalyzed cross-coupling of a 3-halochromone with a terminal acetylene. | 3-Halochromones, Terminal Acetylenes | researchgate.net |
| Acid-Catalyzed Cyclization | Intramolecular cyclization of a 1-(o-hydroxyphenyl)-1,3-dione to form the chromone ring. | 1-(o-Hydroxyphenyl)-1,3-diones | ijrpc.comasianpubs.org |
Integration into Advanced Molecular Architectures (e.g., Nanovehicles)
The development of advanced molecular architectures, such as nanovehicles, relies on the controlled assembly of responsive and multifunctional building blocks. klinger-lab.de While the direct integration of this compound into nanovehicles is not explicitly documented, its potential as a precursor for such structures is significant. The iodo- and keto- functionalities provide orthogonal handles for post-synthetic modification, a key strategy in creating complex, functional materials. klinger-lab.de
The creation of multifunctional nanomaterials often involves the synthesis of tailor-made block copolymers with complex architectures. klinger-lab.de The iodo group on the phenyl ring of this compound can be utilized in various coupling reactions to attach it to a polymer backbone or other molecular scaffolds. This allows for the precise placement of the propanone moiety within a larger structure.
The concept of using reactive precursor polymers that reveal responsive moieties through post-polymerization modification is a powerful approach in materials science. klinger-lab.de this compound could be incorporated into a polymer chain, and the ketone group could then be used for further reactions, such as the introduction of fluorescent probes or drug molecules, to create functional nanovehicles.
Precursor for Advanced Building Blocks with Specific Functionalities
This compound serves as a valuable precursor for the synthesis of more complex and functionalized building blocks. The presence of the iodine atom allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents onto the phenyl ring. This versatility makes it a key starting material for creating libraries of compounds with diverse functionalities.
For instance, the iodo group can be substituted with aryl, alkyl, or alkynyl groups through reactions like Suzuki, Stille, or Sonogashira couplings. These transformations can significantly alter the electronic and steric properties of the molecule, leading to building blocks with tailored characteristics for specific applications in materials science or medicinal chemistry. lifechemicals.com
Furthermore, the ketone functionality can undergo a variety of reactions, including reduction to an alcohol, reductive amination to form amines, or reaction with Grignard reagents to introduce new carbon-carbon bonds. These transformations can be used to build up molecular complexity and introduce new functional groups.
The combination of a reactive ketone and a modifiable iodinated ring makes this compound a strategic starting point for the synthesis of complex natural products and biologically active molecules. lifechemicals.com Its utility is further highlighted by the commercial availability of structurally similar functionalized building blocks used in drug discovery and materials science. serpharm.com
Table 2: Potential Transformations of this compound
| Reaction Type | Reagents | Functional Group Transformation | Potential Application |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C-I to C-Aryl | Synthesis of biaryl compounds |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst | C-I to C-Alkyne | Synthesis of alkynyl-substituted aromatics |
| Reduction | NaBH₄, LiAlH₄ | Ketone to Alcohol | Introduction of a hydroxyl group |
| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Ketone to Amine | Synthesis of substituted amines |
| Grignard Reaction | Grignard reagent (R-MgX) | Ketone to Tertiary Alcohol | Carbon-carbon bond formation |
Sustainable and Green Chemistry Approaches in the Synthesis and Transformations of 1 3 Iodophenyl Propan 2 One
Mechanochemical Syntheses for Reduced Solvent Use
Mechanochemistry, the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, presents a powerful strategy for reducing or eliminating the need for bulk solvents. This approach aligns with green chemistry principles by minimizing solvent waste, which is a major contributor to chemical pollution. Reactions are typically conducted in the solid state using a ball mill, where the kinetic energy of grinding media facilitates bond breaking and formation.
While specific mechanochemical syntheses for 1-(3-Iodophenyl)propan-2-one are not extensively detailed in current literature, the application of this technique to the synthesis of analogous aryl ketones is well-established. For instance, a mechanochemical solvent-free acyl Suzuki-Miyaura cross-coupling has been developed for the synthesis of ketones from acyl chlorides and boronic acids. organic-chemistry.org This method is highly chemoselective, proceeds in the solid state, and requires short reaction times. organic-chemistry.orgacs.org Another innovative mechanochemical approach involves the activation of amide bonds with pyrylium (B1242799) tetrafluoroborate (B81430) to produce biaryl ketones, offering a metal-free alternative to traditional methods. rsc.org These established protocols demonstrate the feasibility of applying mechanochemistry to produce aryl ketones, suggesting a viable green route for the synthesis of this compound.
Table 1: Example of Mechanochemical Suzuki-Miyaura Coupling for Ketone Synthesis
| Reactant A | Reactant B | Catalyst | Conditions | Yield | Reference |
| Benzoyl chloride | Phenylboronic acid | Pd(OAc)₂ | Ball milling, solid state, short reaction time | High | organic-chemistry.org |
| 4-Methoxybenzoyl chloride | Phenylboronic acid | Pd(OAc)₂ | Ball milling, solid state, short reaction time | High | organic-chemistry.org |
This table illustrates the general applicability of the mechanochemical method to ketone synthesis.
Solvent-Free Reaction Methodologies for Enhanced Efficiency
Solvent-free reactions, often facilitated by grinding or heating neat reactants, represent a cornerstone of green synthetic chemistry. jacsdirectory.com Eliminating the solvent not only prevents pollution but can also enhance reaction efficiency by increasing reactant concentration, leading to shorter reaction times and higher yields.
The Claisen-Schmidt condensation, a type of aldol (B89426) condensation used to synthesize chalcones (α,β-unsaturated ketones), is a classic example that has been successfully adapted to solvent-free conditions. gctlc.org In this method, a substituted acetophenone (B1666503) is ground with an aromatic aldehyde in the presence of a solid base, such as sodium hydroxide, using a simple mortar and pestle. researchgate.netrsc.org This technique has been shown to produce a variety of chalcones in high yields and purity, often at room temperature. jacsdirectory.comresearchgate.net The success of these solvent-free aldol condensations for a wide range of substituted acetophenones suggests that a similar strategy could be employed in reactions involving this compound.
Table 2: Solvent-Free Synthesis of Chalcone (B49325) Derivatives by Grinding
| Acetophenone Derivative | Benzaldehyde (B42025) Derivative | Base | Conditions | Yield | Reference |
| Acetophenone | Piperanal | Solid NaOH | Grinding, mortar and pestle | High | researchgate.net |
| 4-Methylacetophenone | Piperanal | Solid NaOH | Grinding, mortar and pestle | High | researchgate.net |
| 4'-Amino acetophenone | 4-Chlorobenzaldehyde | Mild base | Grinding, room temp. | >90% | jacsdirectory.com |
| Acetophenone | 3-Bromobenzaldehyde | Solid NaOH | Grinding, 10 min | High | rsc.org |
This table demonstrates the efficiency and simplicity of solvent-free synthesis for compounds structurally related to ketones.
One-Pot Reaction Strategies for Streamlined Syntheses
One-pot reactions, where multiple consecutive reaction steps are carried out in a single reactor without isolating intermediate compounds, offer significant advantages in terms of efficiency and sustainability. mdpi.com This strategy reduces the use of solvents and reagents for workup and purification, minimizes chemical waste, and saves time and energy. mdpi.com
The synthesis of complex molecules often benefits from one-pot multicomponent reactions (MCRs). For example, efficient one-pot procedures have been developed for synthesizing various ketone-containing heterocyclic compounds. researchgate.net Microwave-assisted one-pot syntheses have also been shown to be effective, significantly reducing reaction times for multi-step processes from hours to minutes. youtube.com While a specific one-pot synthesis for this compound is not prominent, the principles are widely applicable. A potential one-pot approach could involve the in-situ generation of an organometallic reagent from 1-bromo-3-iodobenzene, followed by its reaction with an appropriate acylating agent in the same vessel. Such a strategy would streamline the synthesis and align with the waste-reduction goals of green chemistry.
Table 3: Conceptual One-Pot Synthesis Approach
| Step | Reaction Type | Reagents | Conditions |
| 1 | In-situ Grignard Formation | 1-Bromo-3-iodobenzene, Mg | Anhydrous Ether/THF |
| 2 | Acylation | Acyl chloride or anhydride (B1165640) | Same reaction vessel |
This table outlines a conceptual one-pot sequence for synthesizing an iodophenyl ketone, minimizing intermediate handling.
Catalyst Design for Environmentally Benign Processes (e.g., Metal-Free Catalysis)
A key area of green chemistry focuses on replacing hazardous catalysts with more environmentally benign alternatives. The Friedel-Crafts acylation, a fundamental method for synthesizing aryl ketones, traditionally uses stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate large quantities of corrosive waste. youtube.com
Modern approaches seek to replace these catalysts with more sustainable options. These include:
Heterogeneous Solid Acids: Materials like zeolites, acid-treated clays, and heteropoly acids can be used as recyclable catalysts for Friedel-Crafts acylations, simplifying product separation and catalyst reuse. researchgate.netacs.org
Metal-Free Catalysts: Significant progress has been made in developing metal-free catalytic systems. For instance, mesoporous graphitic carbon nitride (C₃N₄) has been used to activate benzene (B151609), enabling it to react directly with carboxylic acids in a sustainable Friedel-Crafts reaction. rsc.org Other research has demonstrated catalyst- and halogen-free Friedel-Crafts α-ketoacylations using microwave-assisted domino reactions. nih.gov
These advancements in catalyst design offer promising pathways for the environmentally friendly synthesis of this compound, avoiding the hazardous reagents and waste streams associated with classical acylation methods.
Table 4: Comparison of Catalysts for Friedel-Crafts Acylation
| Catalyst Type | Example | Advantages | Disadvantages | Reference |
| Traditional Lewis Acid | AlCl₃ | High reactivity | Stoichiometric amounts, corrosive waste | youtube.com |
| Heterogeneous Solid Acid | Zeolites, Clays | Recyclable, easy separation | May require higher temperatures | acs.org |
| Metal-Free Catalyst | Graphitic C₃N₄ | Sustainable, avoids metal contamination | Substrate scope may be limited | rsc.org |
Q & A
Q. What are the established synthetic routes for 1-(3-Iodophenyl)propan-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation followed by iodination. For example, iodination of a pre-functionalized arylacetone derivative can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C). Yield optimization requires careful stoichiometric control of iodine sources and reaction time to minimize over-iodination or byproduct formation . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the pure product.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- NMR : H NMR should show a singlet for the acetone methyl group (~2.1–2.3 ppm) and splitting patterns for aromatic protons (δ 7.0–8.0 ppm). The iodine substituent induces deshielding in adjacent protons, aiding regiochemical confirmation .
- IR : A strong carbonyl stretch (~1700–1750 cm) confirms the ketone. Absence of broad O-H stretches (3200–3600 cm) rules out phenolic byproducts .
- Mass Spectrometry : Molecular ion peaks ([M]) and iodine isotopic patterns (1:1 ratio for I) validate the molecular formula .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : The compound is light-sensitive due to the iodine moiety. Store in amber vials under inert gas (N or Ar) at 2–8°C. Decomposition can occur via C-I bond cleavage, monitored by periodic TLC or HPLC analysis. Avoid prolonged exposure to moisture to prevent hydrolysis of the ketone .
Advanced Research Questions
Q. How can computational chemistry methods like DFT aid in understanding the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electron density distribution, frontier molecular orbitals, and regioselectivity in reactions. For example, the iodine atom’s electron-withdrawing effect lowers the HOMO energy of the aromatic ring, directing electrophilic attacks to meta positions. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate structural models .
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For NMR:
- Use explicit solvent models in DFT (e.g., PCM for DMSO or CDCl).
- Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the iodophenyl group).
Cross-validate with 2D techniques (COSY, NOESY) to confirm coupling patterns and spatial proximity .
Q. What strategies optimize regioselectivity in iodination reactions for aryl propanones?
- Methodological Answer :
- Directing Groups : Introduce temporary meta-directing groups (e.g., nitro or methoxy) before iodination, followed by removal.
- Catalytic Systems : Use transition metal catalysts (e.g., Pd/Cu) for C-H activation. For example, Pd(OAc) with I in DMF at 80°C selectively iodinates the meta position .
- Kinetic Control : Lower temperatures (0–25°C) favor mono-iodination, while higher temperatures risk di-iodination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
